molecular formula C12H15F B6329438 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene CAS No. 1305324-31-5

4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene

Cat. No.: B6329438
CAS No.: 1305324-31-5
M. Wt: 178.25 g/mol
InChI Key: DLKJOQUHVTYDHN-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene typically involves the use of fluorinated aromatic compounds as starting materials. One common method is the reaction of 4-fluoro-3-methylphenylboronic acid with an appropriate alkene under Suzuki-Miyaura coupling conditions. This reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction can produce saturated hydrocarbons .

Scientific Research Applications

4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene is unique due to its specific substitution pattern and the presence of both a fluorine atom and a butene chain. This combination of features can impart distinct chemical and physical properties, making it valuable for various research applications .

Properties

IUPAC Name

1-fluoro-2-methyl-4-(3-methylbut-3-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F/c1-9(2)4-5-11-6-7-12(13)10(3)8-11/h6-8H,1,4-5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKJOQUHVTYDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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